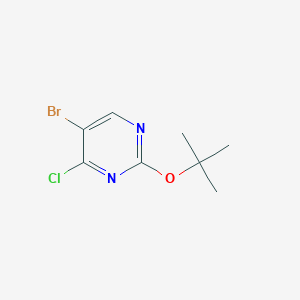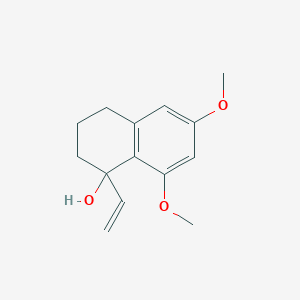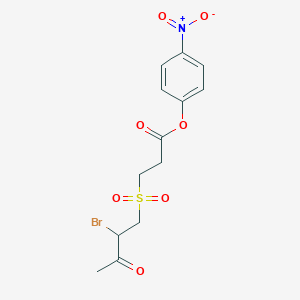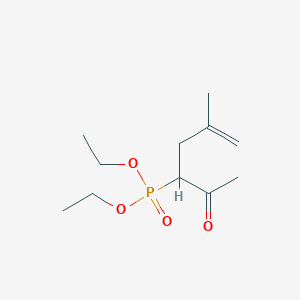
5-Bromo-2-tert-butoxy-4-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-tert-butoxy-4-chloropyrimidine is a halogenated pyrimidine derivative. It is characterized by the presence of bromine, chlorine, and tert-butoxy groups attached to a pyrimidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butoxy-4-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with bromine in the presence of a tert-butyl alcohol solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination and tert-butoxy substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-tert-butoxy-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are frequently used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Applications De Recherche Scientifique
5-Bromo-2-tert-butoxy-4-chloropyrimidine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-tert-butoxy-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,4-dichloropyrimidine
- 5-Bromo-2-chloropyrimidine
- 2,4-Dichloro-5-tert-butoxypyrimidine
Uniqueness
5-Bromo-2-tert-butoxy-4-chloropyrimidine is unique due to the presence of both bromine and tert-butoxy groups, which confer distinct reactivity and selectivity compared to other halogenated pyrimidines. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
57054-95-2 |
|---|---|
Formule moléculaire |
C8H10BrClN2O |
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H10BrClN2O/c1-8(2,3)13-7-11-4-5(9)6(10)12-7/h4H,1-3H3 |
Clé InChI |
SQDKSWVCPCXNMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=C(C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)



![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)


![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
